3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid
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Description
3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a useful research compound. Its molecular formula is C14H9N3O3S and its molecular weight is 299.3. The purity is usually 95%.
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Biological Activity
3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to combretastatin A-4, known for its ability to inhibit tubulin polymerization, which is crucial for cell division. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
The molecular formula of this compound is C12H10N2O2S, with a molecular weight of approximately 262.29 g/mol. The compound appears as a white to off-white powder and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol but insoluble in water .
The primary mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Properties : The thiazole ring may contribute to anti-inflammatory effects, potentially through modulation of signaling pathways involved in inflammation.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 5.0 | Tubulin inhibition |
MCF7 (breast cancer) | 4.5 | Induction of apoptosis |
A549 (lung cancer) | 6.0 | Cell cycle arrest |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
In Vivo Studies
In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, administration of the compound at a dose of 20 mg/kg resulted in a 50% reduction in tumor volume compared to control groups .
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
-
Study on Tumor Growth Inhibition : A recent study reported that mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls.
- Dosage : 20 mg/kg body weight administered intraperitoneally.
- Duration : Treatment over four weeks.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses; however, further studies are required to fully elucidate the safety profile .
Properties
IUPAC Name |
3-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-11(12(18)17-14-16-4-5-21-14)7-9-2-1-3-10(6-9)13(19)20/h1-7H,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWNOFSNRLBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.